![molecular formula C20H17N3O3S2 B2371385 4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034448-46-7](/img/structure/B2371385.png)
4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Description
4-(2-methyloxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
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Scientific Research Applications
Kynurenine 3-Hydroxylase Inhibitors : Sulfonamides, similar in structure to the compound , have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, an enzyme with potential implications in neurological disorders. Compounds like these show promise for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibitors : A series of benzenesulfonamides, structurally similar to the compound , have been investigated for their inhibitory activity against human carbonic anhydrase isozymes. These isozymes are significant in various physiological functions, including respiratory and renal systems, making these compounds potential therapeutic agents (Alafeefy et al., 2015).
Cyclooxygenase-2 (COX-2) Inhibitors : Derivatives of benzenesulfonamide, including those with oxazolyl groups, have been evaluated for their selectivity and potency as COX-2 inhibitors. These findings are important for developing new treatments for inflammation and pain (Hashimoto et al., 2002).
Antitumor and Antimicrobial Agents : Sulfonamide derivatives have been synthesized and evaluated for their potential as antitumor and antibacterial agents. This research is crucial for the development of new cancer therapies and antibacterial drugs (Hafez et al., 2017).
Human Carbonic Anhydrase Isoform Inhibitors : Novel chlorinated benzenesulfonamide derivatives have been investigated for their affinity and selectivity against human carbonic anhydrase isoforms, highlighting their potential in cancer therapy development (Balandis et al., 2020).
properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-14-23-18(13-26-14)15-6-8-17(9-7-15)28(24,25)22-12-16-4-2-10-21-20(16)19-5-3-11-27-19/h2-11,13,22H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLLEXOCEMYWFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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